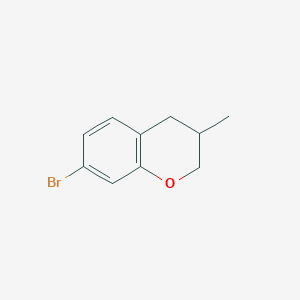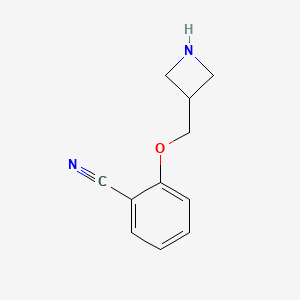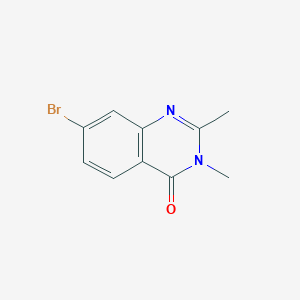
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is an organic compound that features a benzene ring substituted with a fluoro group, a hydroxy-oxetanyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile typically involves the introduction of the fluoro, hydroxy-oxetanyl, and nitrile groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzonitrile with an oxetane derivative under specific conditions to introduce the hydroxy-oxetanyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-4-(3-oxetanyl)benzonitrile.
Reduction: Formation of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile exerts its effects depends on its interactions with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy-oxetanyl group can participate in hydrogen bonding and other interactions. The nitrile group can also play a role in the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxy-oxetanyl group.
2-Fluoro-4-hydroxybenzonitrile: Lacks the oxetanyl group and has a hydroxy group directly attached to the benzene ring.
Uniqueness
2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is unique due to the presence of the hydroxy-oxetanyl group, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
2-fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-8(2-1-7(9)4-12)10(13)5-14-6-10/h1-3,13H,5-6H2 |
Clave InChI |
HUCDQAPNOBIEDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC(=C(C=C2)C#N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)





![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)



![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
